4-[4-(Aminomethyl)benzoyl]piperazin-2-one
Description
Significance of Piperazinone Ring Systems in Organic Synthesis and Molecular Design
The piperazine (B1678402) ring is a well-established "privileged scaffold" in medicinal chemistry and drug discovery. mdpi.comresearchgate.netnih.gov Its derivatives are integral to a wide array of pharmaceuticals due to their favorable physicochemical properties, including their ability to improve the aqueous solubility and bioavailability of drug candidates. nih.gov The piperazinone scaffold, a derivative of piperazine featuring a carbonyl group within the ring, retains many of these advantageous characteristics while offering distinct chemical reactivity and structural features.
In organic synthesis, piperazin-2-one (B30754) derivatives serve as versatile intermediates. thieme-connect.comresearchgate.net Their structure allows for functionalization at multiple positions, enabling the creation of diverse molecular libraries for screening against various biological targets. The presence of both amide and amine functionalities within the piperazinone core provides reactive sites for a range of chemical transformations, making them valuable building blocks for more complex molecules. jocpr.com The development of novel synthetic routes to access substituted piperazinones is an active area of research, with methods like cascade reactions being employed to efficiently construct these heterocyclic systems. thieme-connect.comresearchgate.net
Overview of Benzoylpiperazinone Derivatives as Research Probes and Building Blocks
The incorporation of a benzoyl group onto the piperazinone scaffold gives rise to benzoylpiperazinone derivatives, a class of compounds with potential applications as research probes and synthetic intermediates. While direct research on benzoylpiperazin-2-ones is not extensively documented, the closely related benzoylpiperazine and 4-acyl-piperazine moieties are found in a variety of bioactive molecules. For instance, derivatives of 2-(4-benzoyl-1-piperazinyl)-quinoline have been synthesized and evaluated for their anticancer activity, highlighting the utility of the benzoylpiperazine core in the design of potential therapeutic agents. researchgate.net
Furthermore, libraries of 4-acyl-piperazine derivatives have been screened for their potential as anticancer agents, underscoring the interest in this structural motif for drug discovery. nih.gov The benzoyl group itself can participate in various chemical reactions and may play a role in the biological activity of the molecule, potentially through interactions with biological targets. The combination of the benzoyl group with the piperazinone scaffold offers a framework that can be further elaborated to explore structure-activity relationships in the development of new chemical entities.
Scope and Research Objectives Pertaining to 4-[4-(Aminomethyl)benzoyl]piperazin-2-one
The specific compound, this compound, is a distinct molecule that combines the piperazin-2-one core with a 4-(aminomethyl)benzoyl substituent. As of this writing, there is a notable lack of published research detailing specific therapeutic applications or extensive biological studies of this particular compound. Its primary role in the scientific literature appears to be that of a chemical intermediate or a building block for the synthesis of more complex molecules.
The structural features of this compound suggest several potential research avenues. The terminal primary amine of the aminomethyl group provides a key point for further chemical modification, allowing for its conjugation to other molecules or its use in the construction of larger, more elaborate chemical structures. The piperazinone ring itself offers sites for additional derivatization. Therefore, the main research objective concerning this compound is likely its utilization as a versatile scaffold in synthetic and medicinal chemistry to generate novel compounds for biological evaluation.
Below is a table summarizing the key chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C12H15N3O2 |
| SMILES | C1CN(CC(=O)N1)C(=O)C2=CC=C(C=C2)CN |
| InChI | InChI=1S/C12H15N3O2/c13-7-9-1-3-10(4-2-9)12(17)15-6-5-14-11(16)8-15/h1-4H,5-8,13H2,(H,14,16) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-(aminomethyl)benzoyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c13-7-9-1-3-10(4-2-9)12(17)15-6-5-14-11(16)8-15/h1-4H,5-8,13H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJHVVHXCYWYCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Aminomethyl Benzoyl Piperazin 2 One and Its Analogues
Direct Synthetic Routes to 4-[4-(Aminomethyl)benzoyl]piperazin-2-one
The synthesis of the target compound, this compound, can be achieved through a logical sequence of reactions that assemble the three key components: the piperazin-2-one (B30754) ring, the benzoyl linker, and the aminomethyl functional group. The most direct routes typically involve the initial formation of the piperazin-2-one heterocycle, followed by its acylation and subsequent functional group manipulation.
Amidation and Ring-Closure Strategies
The construction of the core piperazin-2-one ring is a foundational step. These strategies often rely on the formation of amide bonds followed by an intramolecular cyclization to create the heterocyclic system. One common approach involves the reaction of an N-substituted ethylenediamine (B42938) derivative with an α-haloacetyl halide. The initial reaction forms an amide, which is then followed by an intramolecular nucleophilic substitution, where the second nitrogen atom displaces the halide to close the ring.
Another versatile method involves the cyclization of dipeptide-like precursors. For instance, a linear precursor containing an N-(2-aminoethyl)glycine moiety can be cyclized to form the piperazin-2-one ring. These reactions are often promoted by dehydrating agents or by activating the carboxylic acid group to facilitate the final intramolecular amidation.
Reductive Amination Approaches to the Aminomethyl Moiety
Reductive amination is a crucial and widely used method for introducing the aminomethyl group onto the benzoyl ring. nih.gov This transformation is typically performed as the final step in the synthesis, starting from a precursor such as 4-(4-cyanobenzoyl)piperazin-2-one or 4-(4-formylbenzoyl)piperazin-2-one.
The process involves the reduction of an imine or a related C=N bond. libretexts.org In practice, an aldehyde or ketone is treated with an amine in the presence of a reducing agent. libretexts.org For the synthesis of a primary amine like the aminomethyl group, the starting material is often a nitrile or an aldehyde.
From a Nitrile Precursor: The cyano group of 4-(4-cyanobenzoyl)piperazin-2-one can be reduced to a primary amine. This is commonly achieved through catalytic hydrogenation using catalysts like Raney Nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) are also effective. libretexts.org
From an Aldehyde Precursor: Starting with 4-(4-formylbenzoyl)piperazin-2-one, reductive amination can be performed using ammonia (B1221849) in the presence of a reducing agent. libretexts.org The aldehyde first reacts with ammonia to form an imine intermediate, which is then immediately reduced to the amine. youtube.com Common laboratory reducing agents for this one-pot process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial aldehyde. libretexts.orgorganic-chemistry.org
The choice of reducing agent is critical to ensure chemoselectivity, avoiding the reduction of the amide carbonyls within the piperazin-2-one ring. youtube.com
Table 1: Common Reagents for Reductive Amination
| Precursor Functional Group | Reagent System | Product | Key Features |
| Nitrile (-CN) | H₂, Raney Ni or Pd/C | Primary Amine (-CH₂NH₂) | Catalytic hydrogenation, often requires pressure. |
| Nitrile (-CN) | LiAlH₄, followed by H₂O | Primary Amine (-CH₂NH₂) | Powerful reducing agent, less functional group tolerance. libretexts.org |
| Aldehyde (-CHO) | NH₃, NaBH(OAc)₃ | Primary Amine (-CH₂NH₂) | Mild, one-pot reaction, good for acid-sensitive substrates. libretexts.org |
| Aldehyde (-CHO) | NH₃, H₂, Ni catalyst | Primary Amine (-CH₂NH₂) | Industrial method, uses catalytic hydrogenation. libretexts.org |
Coupling Reactions for Benzoyl Moiety Introduction
The introduction of the benzoyl moiety onto the piperazin-2-one ring is a key step that connects the heterocycle to the substituted phenyl group. This is achieved via an N-acylation reaction. Typically, piperazin-2-one is reacted with an activated derivative of 4-(aminomethyl)benzoic acid. To prevent side reactions, the aminomethyl group is usually protected, and a precursor like 4-cyanobenzoyl chloride or 4-(tert-butoxycarbonylaminomethyl)benzoyl chloride is used.
The reaction involves the nucleophilic attack of the secondary amine at the N4 position of the piperazin-2-one ring on the electrophilic carbonyl carbon of the benzoyl chloride. The reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. This method is a straightforward and high-yielding approach to a variety of N-substituted piperazinones. researchgate.net
Advanced Ring Construction Methodologies for Piperazin-2-one Systems
Beyond the direct sequential synthesis, more advanced and efficient methods have been developed for constructing the piperazin-2-one core, often as part of more complex molecular architectures. These methodologies include cascade reactions and various intramolecular cyclization pathways that can build the ring system with high efficiency and stereocontrol.
Cascade and Tandem Reactions for Spiro- and Fused Ring Systems
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where a single event triggers the formation of multiple chemical bonds in one synthetic operation. rsc.org These processes are highly efficient for building complex molecules like spiro- and fused-ring piperazinones from simple starting materials.
One reported strategy involves a metal-promoted cascade approach using a chloro allenylamide, primary amines, and aryl iodides. thieme.de This method allows for the introduction of two points of diversity and the formation of three new bonds in a single step, making it a valuable tool for creating libraries of biologically relevant piperazin-2-ones. thieme.de Another example is the synthesis of triazole-fused piperazin-2-ones through a cascade azide-alkyne cycloaddition/hydroamination protocol, which can be directed to different products based on the reaction time. rsc.org Such reactions are instrumental in generating structurally novel and complex scaffolds based on the piperazin-2-one core. researchgate.netresearchgate.net
Intramolecular Cyclization Pathways
Intramolecular cyclization is a fundamental strategy for forming the piperazin-2-one ring. researchgate.net These pathways offer high levels of control, particularly in asymmetric synthesis.
Dieckmann Cyclization: While more commonly used for piperazine-2,5-diones, variations of the Dieckmann cyclization can be adapted for piperazin-2-one synthesis. This involves the base-promoted intramolecular condensation of a diester to form a β-keto ester, which can be a precursor to the lactam ring. nih.gov
Reductive Cyclization: A reductive cyclization of a cyanomethylamino pseudopeptide can be employed to form the piperazinone ring. researchgate.net
Mitsunobu Cyclization: The intramolecular Mitsunobu reaction between a secondary amine and a primary alcohol in a suitable linear precursor provides a mild and efficient way to close the piperazin-2-one ring. nih.gov
Palladium-Catalyzed Cyclization: Intramolecular palladium-catalyzed hydroamination reactions have been used as a key step in the modular synthesis of substituted piperazines and can be adapted for piperazin-2-one systems. rsc.orgorganic-chemistry.org These methods can offer high diastereoselectivity, leading to specific stereoisomers. rsc.org
A one-pot approach combining a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been developed to produce 3-aryl-piperazin-2-ones with high enantiomeric excess from simple aldehydes and 1,2-ethylenediamines. acs.org This demonstrates the power of combining multiple reaction types to achieve a complex synthesis in a highly efficient manner.
Chemo-enzymatic Synthetic Strategies
The integration of enzymatic methods with traditional chemical synthesis offers a powerful approach for the production of complex molecules like this compound and its analogues. This chemo-enzymatic approach leverages the high selectivity of enzymes to introduce chirality and reduce the need for protecting groups, thus streamlining synthetic routes.
Lipase-Catalyzed Reactions: Lipases are versatile enzymes in organic synthesis, often employed for the kinetic resolution of racemates. mdpi.comnih.gov In the context of piperazin-2-one synthesis, lipases can be used for the stereoselective acylation or hydrolysis of intermediates. For instance, a racemic alcohol precursor to a piperazin-2-one could be resolved through lipase-catalyzed transesterification, yielding an enantioenriched ester and the corresponding unreacted alcohol. gla.ac.uk While direct lipase-catalyzed synthesis of this compound is not extensively documented, the synthesis of related N-picolineamides has been successfully achieved using lipase (B570770) from Candida antarctica (CAL-B). nih.gov This enzymatic amidation avoids harsh reagents and simplifies purification. nih.gov
Transaminase-Mediated Synthesis: Transaminases are crucial for the asymmetric synthesis of chiral amines, a key functional group in the target molecule. nih.govscispace.com These enzymes can convert a prochiral ketone into a chiral amine with high enantiomeric excess. nih.govresearchgate.net A potential chemo-enzymatic route to this compound could involve the use of a transaminase to asymmetrically synthesize a chiral aminomethyl benzoyl precursor, which is then cyclized to form the piperazin-2-one ring. The application of transaminases has been demonstrated in the synthesis of chiral building blocks for related heterocyclic compounds, highlighting the feasibility of this strategy. nih.gov
A representative chemo-enzymatic strategy could involve the following conceptual steps:
Chemical synthesis of a prochiral ketone precursor.
Asymmetric amination of the ketone using an engineered transaminase to install the chiral aminomethyl group.
Chemical cyclization to form the piperazin-2-one ring.
This approach combines the efficiency of chemical synthesis for scaffold construction with the precision of biocatalysis for introducing chirality. nih.gov
Stereoselective Synthesis of Piperazin-2-one Derivativesacs.org
The development of stereoselective methods for synthesizing piperazin-2-one derivatives is of significant interest due to the importance of chirality in bioactive molecules. dicp.ac.cn Several catalytic asymmetric strategies have been established to control the stereochemistry of the piperazin-2-one core.
Palladium-Catalyzed Asymmetric Hydrogenation: One effective method involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones. dicp.ac.cnrsc.org This approach has demonstrated high yields and excellent enantioselectivities (up to 90% ee) for a variety of substituted pyrazin-2-ols. dicp.ac.cn The reaction typically employs a chiral phosphine (B1218219) ligand, such as (R)-TolBINAP, in combination with a palladium catalyst. dicp.ac.cn
Palladium-Catalyzed Asymmetric Allylic Alkylation: Another powerful technique is the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones. This method allows for the synthesis of α-secondary and α-tertiary piperazin-2-ones with high enantiomeric enrichment. nih.gov The resulting chiral piperazin-2-ones can be further transformed into medicinally relevant piperazine (B1678402) analogues. nih.gov
One-Pot Asymmetric Approaches: Researchers have also developed one-pot procedures that combine several reactions to generate chiral piperazin-2-ones from simple starting materials. One such method involves a sequence of a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization. acs.org This strategy provides access to 3-substituted piperazin-2-ones in good yields and with high enantioselectivity. acs.org
| Stereoselective Method | Catalyst/Reagent | Key Features | Reference |
| Asymmetric Hydrogenation | Pd(OCOCF3)2/(R)-TolBINAP | High yields and enantioselectivities for chiral piperazin-2-ones. | dicp.ac.cn |
| Asymmetric Allylic Alkylation | Palladium catalyst with chiral ligand | Synthesis of α-secondary and α-tertiary piperazin-2-ones. | nih.gov |
| One-Pot Synthesis | Quinine-derived urea (B33335) catalyst | Domino reaction sequence for 3-substituted piperazin-2-ones. | acs.org |
Green Chemistry Principles in the Synthesis of this compound Analogues
The application of green chemistry principles is crucial for developing sustainable synthetic routes to pharmaceuticals. For the synthesis of this compound analogues, these principles manifest in maximizing atom economy, minimizing solvent use, and developing environmentally benign catalysts.
Atom Economy Maximization in Synthetic Protocols
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov Reactions with high atom economy, such as cycloadditions and rearrangements, are preferred in green synthesis. nih.gov In the context of piperazin-2-one synthesis, strategies that form multiple bonds in a single step, such as cascade reactions, can significantly improve atom economy. thieme.de For instance, a metal-promoted cascade transformation using a chloro allenylamide, a primary amine, and an aryl iodide allows for the formation of three bonds in a one-pot process to yield piperazinones. thieme.de The selection of starting materials and reagents that are incorporated to the greatest extent possible into the final product is a key consideration.
Solvent Minimization and Alternative Media for Synthesis
Solvents are a major contributor to waste in chemical processes. rsc.orgresearchgate.net Green chemistry encourages the use of alternative, more environmentally friendly solvents or, ideally, solvent-free conditions. scilit.com For the synthesis of piperazine derivatives, water has been explored as a green solvent. nih.gov The use of piperazine itself as a solvent in certain reactions is another approach to minimize external solvent use. organic-chemistry.org
Deep eutectic solvents (DES), such as those formed from glucose and urea, represent a novel class of green solvents that are inexpensive, biodegradable, and effective for the synthesis of piperidin-4-one derivatives, which are structurally related to piperazin-2-ones. researchgate.net
| Solvent Type | Examples | Advantages in Green Synthesis | Reference |
| Aqueous Media | Water | Environmentally benign, readily available, non-toxic. | nih.gov |
| Reactant as Solvent | Piperazine | Reduces the need for an external solvent. | organic-chemistry.org |
| Deep Eutectic Solvents | Glucose-Urea | Inexpensive, biodegradable, effective reaction medium. | researchgate.net |
Catalyst Development for Environmentally Benign Transformations
The development of efficient and recyclable catalysts is a cornerstone of green chemistry. Catalytic reactions are inherently more atom-economical than stoichiometric reactions. In the synthesis of piperazine and its derivatives, several catalytic systems have been developed to promote environmentally benign transformations.
Heterogeneous Catalysts: The use of metal ions supported on polymeric resins offers a simplified, one-pot synthesis of monosubstituted piperazines. organic-chemistry.org These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and cost.
Photoredox Catalysis: Visible-light-promoted photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions. mdpi.comresearchgate.net Organic photoredox catalysts, such as acridinium (B8443388) salts, can be used for the C-H alkylation of protected piperazines, avoiding the use of toxic metal catalysts. mdpi.com
Biocatalysts: As discussed in section 2.2.3, enzymes like lipases and transaminases are highly efficient and selective catalysts that operate under mild aqueous conditions. nih.govbiosynth.com Immobilized enzymes can be reused, further enhancing the green credentials of the process. biosynth.com
Chemical Reactivity and Mechanistic Investigations of 4 4 Aminomethyl Benzoyl Piperazin 2 One
Reaction Pathways of the Piperazin-2-one (B30754) Ring System
The piperazin-2-one ring contains a secondary amine, a tertiary amide (lactam), and methylene (B1212753) carbons alpha to the nitrogen atoms, each presenting opportunities for chemical transformation.
The lactam functionality is susceptible to hydrolysis, which would result in the cleavage of the heterocyclic ring. Studies on related cyclic dipeptides, such as piperazine-2,5-dione, confirm that hydrolysis can occur, breaking the amide bond. nih.govacs.org This reaction typically proceeds under acidic or basic conditions. Conversely, the amide and the associated carbonyl group can be reduced to the corresponding amine, which would convert the piperazin-2-one ring into a piperazine (B1678402). This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). google.comrsc.org
The secondary amine at the N-1 position is a nucleophilic center available for functionalization. Standard amine reactions, such as N-alkylation and N-acylation, are feasible pathways for introducing substituents at this position. researchgate.net The synthesis of various N-acyl and N-alkyl piperazine derivatives is well-established in organic synthesis. mdpi.comnih.gov
Furthermore, the C-H bonds on the carbons alpha to the ring nitrogens (positions 3 and 5) are potential sites for functionalization. Modern synthetic methods, particularly those involving photoredox catalysis, have been developed for the direct C-H functionalization of piperazines. mdpi.comencyclopedia.pubnih.gov These reactions can introduce aryl, vinyl, or alkyl groups at these positions. mdpi.com Although the presence of the lactam carbonyl might electronically influence these positions, C-H activation remains a plausible reaction pathway. nih.gov Asymmetric catalytic methods also allow for the enantioselective synthesis of α-substituted piperazin-2-ones. nih.govnih.gov
Table 1: Potential Reaction Pathways of the Piperazin-2-one Ring
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Lactam Hydrolysis | Acid or Base (e.g., HCl, NaOH) | Ring-opened amino acid derivative |
| Lactam Reduction | Strong reducing agents (e.g., LiAlH₄, Diborane) | Substituted piperazine |
| N-Alkylation | Alkyl halides (e.g., R-Br) with base | N-1 alkylated piperazin-2-one |
| N-Acylation | Acyl chlorides (e.g., R-COCl) or anhydrides | N-1 acylated piperazin-2-one |
| α-C-H Arylation | Photoredox catalyst (e.g., Ir(ppy)₃), Aryl halide | 3- or 5-Aryl-piperazin-2-one |
Transformations Involving the Aminomethyl and Benzoyl Moieties
The exocyclic aminomethyl and benzoyl groups are primary sites for chemical modification, offering a range of oxidative, substitution, and functionalization reactions.
Oxidation Reactions
The primary benzylic amine of the aminomethyl group can be oxidized. Depending on the conditions and oxidizing agent, this can lead to the formation of an imine or further oxidation to a carbonyl group. researchgate.net For instance, copper-catalyzed oxidation of primary benzylamines with molecular oxygen can yield N-benzylbenzaldimines through a self-coupling process. researchgate.net The benzylic methylene C-H bonds are also susceptible to oxidation. Selective oxidation of benzylic C-H bonds to ketones can be achieved using specific catalysts, such as non-heme manganese complexes with hydrogen peroxide, which are known to tolerate a wide variety of functional groups, including amines and amides. nih.gov
Substitution and Functionalization Reactions
The primary amine of the aminomethyl group is a versatile handle for introducing a wide array of functionalities. It can readily undergo nucleophilic attack, participating in reactions such as acylation with acyl chlorides or anhydrides, and alkylation with alkyl halides. chemistryviews.org A more advanced transformation is the deaminative coupling of benzylamines with arylboronic acids, which forges a new carbon-carbon bond by replacing the amino group, a reaction facilitated by a nitrosating agent like isoamyl nitrite. rsc.org
The benzoyl group significantly influences the reactivity of the aromatic ring. As a deactivating, electron-withdrawing group, it directs incoming electrophiles to the meta-positions (relative to the benzoyl group) during electrophilic aromatic substitution. uomustansiriyah.edu.iqlibretexts.orgmsu.edu This allows for controlled introduction of substituents onto the benzene (B151609) ring.
Table 2: Electrophilic Aromatic Substitution on the Benzoyl Ring
| Reaction | Electrophile (E+) | Reagents/Catalyst | Expected Product |
|---|---|---|---|
| Halogenation | Br⁺, Cl⁺ | Br₂/FeBr₃, Cl₂/AlCl₃ | Meta-halogenated derivative |
| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | Meta-nitro derivative |
| Friedel-Crafts Alkylation | R⁺ | R-Cl/AlCl₃ | Meta-alkylated derivative |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl/AlCl₃ | Meta-acylated derivative |
Mechanistic Elucidation of Key Synthetic and Degradative Processes
Understanding the mechanisms behind the formation and breakdown of 4-[4-(aminomethyl)benzoyl]piperazin-2-one is crucial for controlling its synthesis and predicting its stability.
Key synthetic pathways, such as the direct functionalization of the piperazine ring, have been mechanistically investigated. For example, the photoredox-catalyzed C-H arylation of N-Boc piperazines proceeds via a single-electron transfer (SET) mechanism. mdpi.comencyclopedia.pub In this process, an excited iridium photocatalyst oxidizes the piperazine nitrogen to form a radical cation. mdpi.comencyclopedia.pub Subsequent deprotonation at the alpha-carbon generates an α-amino radical, which then couples with an aryl radical anion (formed by reduction of an aryl halide by the catalyst) to yield the α-arylated product after rearomatization. mdpi.comencyclopedia.pub
Degradative processes, particularly under thermal or oxidative stress, are also mechanistically insightful. Studies on piperazine degradation, relevant to its use in industrial applications like CO₂ capture, show that it can break down via several pathways. researchgate.netutexas.eduutexas.edu Thermal degradation can proceed through SN2 substitution reactions. utexas.edu Oxidative degradation is often initiated by radicals like ⋅OH, leading to hydrogen abstraction from carbons adjacent to nitrogen atoms. researchgate.net This forms radical intermediates that can lead to a cascade of reactions, resulting in ring-opening products, such as N-formylpiperazine, or other fragmentation products. researchgate.netutexas.edu Given the structure of this compound, similar degradation pathways involving radical formation at the piperazin-2-one ring or at the benzylic position of the aminomethyl group are plausible under harsh conditions.
Derivatization and Structural Modification Strategies for Research Probes
Introduction of Diverse Substituents on the Piperazin-2-one (B30754) Nitrogen Atoms
The piperazine (B1678402) core, with its two nitrogen atoms, is a common motif in medicinal chemistry, offering strategic points for modification to influence a molecule's properties. nih.gov The nitrogen atoms of the piperazin-2-one ring in the title compound are critical locations for introducing diverse substituents to modulate biological activity and physicochemical characteristics.
One of the primary goals of substituting the piperazine nitrogens is to alter the molecule's pharmacokinetic profile. The two nitrogen atoms can improve water solubility and bioavailability due to their appropriate pKa values. nih.gov Synthetic strategies often involve N-alkylation or N-arylation. Common methods for N-alkylation include nucleophilic substitution on alkyl halides or reductive amination. mdpi.com N-aryl derivatives are frequently synthesized via methods like the Buchwald–Hartwig or Ullmann–Goldberg reactions. mdpi.com
Research has shown that adding specific groups can have significant effects. For instance, the introduction of an N-methylpiperazine substituent has been associated with promising activity against a range of cancer cell lines. nih.gov In other studies, substituting the secondary amine at the N-4 position to form a tertiary amine was found to decrease cytotoxicity in certain contexts. mdpi.com The versatility of the piperazine ring allows for the introduction of a wide array of functional groups, from simple alkyl chains to complex heterocyclic systems, each capable of probing different interactions with a biological target. researchgate.netresearchgate.net
Table 1: Examples of Substituents on Piperazin-2-one Nitrogen Atoms and Their Effects
| Substituent | Position | Synthetic Method | Observed Effect/Purpose |
| Methyl | N-4 | Reductive Amination | Associated with activity in cancer cell lines. nih.gov |
| Ethyl | N-4 | N-Alkylation | Explored for altering pharmacokinetic properties. mdpi.com |
| Phenyl | N-1 | Buchwald-Hartwig Coupling | Used to introduce aromatic interactions. mdpi.com |
| 2-Hydroxyethyl | N-1 | Alkylation | Considered crucial for radioprotective properties in related piperazine scaffolds. mdpi.com |
| Pyrimidine | N-1 or N-4 | Nucleophilic Aromatic Substitution | Introduction of a heterocyclic system to probe hydrogen bonding. nih.gov |
This table is illustrative and based on general modification strategies for piperazine rings.
Functionalization of the Aminomethyl Group
The aminomethyl group (—CH₂NH₂) on the benzoyl ring serves as a versatile handle for "late-stage functionalization," a strategy that allows for the modification of a complex molecule in the final steps of a synthetic sequence. nih.govrsc.org This approach is highly efficient for creating a library of derivatives from a common intermediate to explore structure-activity relationships.
The primary amine of the aminomethyl group can be readily modified through various chemical reactions. For instance, it can be acylated to form amides, alkylated to secondary or tertiary amines, or used in reductive amination to attach larger fragments. In one study, a similar aminomethylbenzamide linker was used to connect different substituted purine (B94841) moieties, creating a series of potential kinase inhibitors. This demonstrates how the aminomethyl group can act as a flexible linker to position other functional pharmacophores.
Table 2: Functionalization Strategies for the Aminomethyl Group
| Reaction Type | Reagent Example | Resulting Functional Group | Purpose of Modification |
| Acylation | Acetyl Chloride | Amide (-NH-C(O)-CH₃) | Neutralize charge, add hydrogen bond acceptor. |
| Reductive Amination | Aldehyde/Ketone + NaBH(OAc)₃ | Secondary/Tertiary Amine | Attach larger molecular fragments. |
| Sulfonylation | Dansyl Chloride | Sulfonamide | Introduce a fluorescent probe for detection. |
| Alkylation | Benzyl (B1604629) Bromide | Secondary Amine (-NH-CH₂-Ph) | Introduce steric bulk and hydrophobic interactions. |
| Bioconjugation | NHS-ester of Biotin | Biotinylated Amine | Enable affinity-based purification or detection. |
This table provides representative examples of how an aminomethyl group can be chemically modified.
Aromatic Ring Modifications on the Benzoyl Moiety
The position of the substituent on the ring (ortho, meta, or para relative to the piperazin-2-one group) is also a key consideration, as it dictates the spatial orientation of the functional group. These modifications can impact not only the binding affinity for the intended target but also metabolic stability, as aromatic rings are common sites of metabolic hydroxylation. nih.gov
Table 3: Examples of Aromatic Ring Modifications on the Benzoyl Moiety
| Substituent | Position(s) | Property | Potential Impact |
| Chloro (Cl) | Ortho, Meta, Para | Electron-withdrawing, Halogen bonding | Enhance binding affinity, alter metabolic profile. nih.gov |
| Fluoro (F) | Ortho, Meta, Para | Electron-withdrawing, small size | Improve metabolic stability, modulate pKa. |
| Methoxy (OCH₃) | Ortho, Meta, Para | Electron-donating, H-bond acceptor | Alter electronic properties and solubility. nih.gov |
| Trifluoromethyl (CF₃) | Meta, Para | Strongly electron-withdrawing | Increase lipophilicity, block metabolism. |
| Methyl (CH₃) | Ortho, Meta, Para | Electron-donating, hydrophobic | Probe steric tolerance of binding site. |
This table illustrates common substituents and their general effects in medicinal chemistry.
Design of Constrained and Flexible Analogues for Conformational Studies
Understanding the three-dimensional shape, or conformation, that a molecule adopts when it binds to its biological target is fundamental to drug design. The inherent flexibility of the piperazine ring and the rotatable bonds in the 4-[4-(Aminomethyl)benzoyl]piperazin-2-one scaffold mean it can exist in multiple conformations. nih.govrsc.org To investigate which of these conformations is the "bioactive" one, researchers design analogues with either reduced or increased flexibility.
Constrained analogues are designed to limit the number of possible conformations, effectively locking the molecule into a more rigid shape. nih.gov This "conformational restriction" can be achieved by introducing cyclic structures, double bonds, or bulky groups that hinder rotation. mdpi.com For example, bridging the piperazine ring or linking the benzoyl ring to another part of the molecule can create a rigid structure. If this constrained analogue shows high activity, it provides strong evidence that the restricted conformation is close to the ideal shape for binding. nih.gov This strategy has been successfully used to develop potent antagonists for various receptors. nih.govnih.gov
Conversely, flexible analogues can be created by inserting longer, more pliable linkers (e.g., longer alkyl chains) between key structural motifs. nih.gov Studying these more flexible molecules can help determine if a certain degree of adaptability is required for the molecule to fit into its binding site. Molecular dynamics simulations and conformational analysis of flexible derivatives have shown that the ability of a molecule to adapt its shape upon binding can be more important than previously assumed. nih.gov
By comparing the biological activities of a series of constrained and flexible analogues, researchers can build a comprehensive model of the conformational requirements for activity, guiding the design of more potent and selective research probes.
Table 4: Strategies for Conformational Studies
| Strategy | Approach | Example Modification | Purpose |
| Conformational Constraint | Introduce rigidity to limit bond rotation. | Bridging the piperazine ring with an alkyl chain. mdpi.com | To identify the bioactive conformation by testing a specific, rigid shape. nih.gov |
| Conformational Constraint | Replace a flexible spacer with a rigid one. | Replacing an alkyl spacer with an interphenylene spacer. mdpi.com | To lock the relative orientation of two parts of the molecule. |
| Increased Flexibility | Introduce more rotatable bonds. | Lengthening an alkyl chain linking two pharmacophores. nih.gov | To determine if conformational adaptability is required for binding. nih.gov |
| Increased Flexibility | Remove bulky groups that hinder rotation. | Replacing a t-butyl group with a methyl group. | To allow for a wider range of accessible conformations. |
This table outlines the conceptual approaches to designing analogues for conformational analysis.
Molecular Structure Elucidation and Conformational Analysis
Spectroscopic Methodologies for Structural Characterization in Research
Spectroscopic analysis is fundamental to confirming the chemical identity and structure of 4-[4-(Aminomethyl)benzoyl]piperazin-2-one. A multi-faceted approach using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and High-Resolution Mass Spectrometry (HRMS) is employed to gain unambiguous structural evidence.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic connectivity of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
In practice, the NMR spectra of N-benzoylated piperazine (B1678402) derivatives can be complex due to the presence of multiple conformers in solution at room temperature. rsc.orgbeilstein-journals.org This phenomenon arises from two primary sources: the restricted rotation around the amide C-N bond between the benzoyl group and the piperazine ring, and the ring inversion of the piperazin-2-one (B30754) moiety. rsc.orgbeilstein-journals.org This restricted rotation creates a significant energy barrier, leading to the existence of distinct rotational isomers (rotamers) that are observable on the NMR timescale. beilstein-journals.org
Consequently, the ¹H NMR spectrum may exhibit broadened signals or even a duplication of peaks for the protons on and near the piperazine ring. beilstein-journals.org To study these dynamic processes, temperature-dependent NMR experiments are often conducted. By increasing the temperature, the rate of interconversion between conformers increases, which can lead to the coalescence of the separate signals into a single, time-averaged peak. rsc.org Analysis of the coalescence temperature allows for the calculation of the activation energy barrier (ΔG‡) for the rotational or inversional process, which for similar N-benzoylated piperazines has been found to be between 56 and 80 kJ mol⁻¹. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons (C₆H₄) | 7.4 - 7.8 | 127 - 138 |
| Aminomethyl Protons (CH₂) | ~3.9 | ~45 |
| Piperazin-2-one Protons (ring CH₂) | 3.0 - 4.2 | 40 - 50 |
| Piperazin-2-one Carbonyl (C=O) | - | ~168 |
| Benzoyl Carbonyl (C=O) | - | ~170 |
| Amide Proton (NH) | ~8.3 | - |
| Amine Protons (NH₂) | 1.5 - 2.5 (broad) | - |
Note: Predicted values are estimates based on analogous structures. Actual values may vary depending on solvent and temperature.
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would confirm the presence of key structural motifs. The N-H stretching vibrations of the primary amine (NH₂) and the secondary amide in the piperazinone ring would appear as distinct bands. Crucially, two strong carbonyl (C=O) stretching bands would be expected, one for the benzoyl ketone and another for the amide carbonyl within the piperazin-2-one ring.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The benzoyl portion of the molecule acts as a chromophore. The spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions of the aromatic ring and n → π* transitions associated with the carbonyl groups.
Table 2: Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretch | 3300 - 3500 |
| Amide (N-H) | Stretch | 3200 - 3400 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aliphatic (C-H) | Stretch | 2850 - 2950 |
| Benzoyl Ketone (C=O) | Stretch | ~1660 |
| Amide (C=O) | Stretch | ~1680 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| C-N | Stretch | 1000 - 1250 |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₁₅N₃O₂. uni.lu By comparing the experimentally measured monoisotopic mass to the theoretically calculated mass, the molecular formula can be verified with a high degree of confidence, typically within a few parts per million (ppm). This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 3: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | C₁₂H₁₆N₃O₂⁺ | 234.12370 |
| [M+Na]⁺ | C₁₂H₁₅N₃O₂Na⁺ | 256.10564 |
| [M+K]⁺ | C₁₂H₁₅N₃O₂K⁺ | 272.07958 |
| [M-H]⁻ | C₁₂H₁₄N₃O₂⁻ | 232.10914 |
Source: Data derived from PubChem CID 16774372. uni.lu
Computational Chemistry and Theoretical Studies
To complement experimental data, computational chemistry provides profound insights into the molecule's geometric and electronic properties. Theoretical studies are essential for understanding the conformational preferences and energy landscapes that are often difficult to fully characterize through experimental means alone.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the geometry of molecules. researchgate.netbohrium.com For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be performed to find the lowest energy (most stable) three-dimensional structure. researchgate.net
These calculations provide optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to predict spectroscopic properties. Theoretical vibrational frequencies can be calculated and compared with the experimental IR spectrum to aid in the assignment of absorption bands. bohrium.com Similarly, theoretical NMR chemical shifts can be computed to support the interpretation of experimental spectra. researchgate.net Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides valuable information about the molecule's reactivity and electronic properties. bohrium.com
Table 4: Information Obtainable from DFT Calculations
| Calculated Property | Significance |
| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles of the most stable conformer. |
| Vibrational Frequencies | Correlates with experimental IR and Raman spectra for peak assignment. |
| NMR Chemical Shifts | Aids in the interpretation and assignment of experimental ¹H and ¹³C NMR spectra. |
| HOMO-LUMO Energies | Provides insights into electronic transitions, charge transfer, and chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution to identify electrophilic and nucleophilic sites. |
The conformational flexibility of this compound is a key aspect of its molecular character. As indicated by NMR studies of related compounds, the molecule does not exist as a single static structure but rather as an ensemble of interconverting conformers. rsc.orgnih.gov
Computational conformational searching is employed to systematically explore the potential energy surface of the molecule and identify all stable, low-energy conformers. This involves rotating the single bonds, particularly the C-N amide bond and the bonds connecting the piperazinone ring, to generate a multitude of possible shapes. The energy of each conformation is then calculated, typically using DFT, to determine its relative stability. nih.gov
The results of this analysis provide a detailed energy landscape, highlighting the most stable conformers and the energy barriers that separate them. This theoretical data can be directly correlated with experimental findings, such as the activation energies determined from temperature-dependent NMR, to build a comprehensive and validated model of the molecule's dynamic behavior in solution. rsc.org For substituted piperazines, the axial conformation is often found to be preferred. nih.gov
Table 5: Key Conformational Variables for Analysis
| Conformational Feature | Description | Method of Investigation |
| Amide Bond Rotation | Restricted rotation around the benzoyl-piperazine C-N bond leading to rotamers. | Temperature-Dependent NMR, DFT Energy Calculations |
| Piperazin-2-one Ring Pucker | Interconversion between chair, boat, and twist-boat conformations of the ring. | Temperature-Dependent NMR, DFT Energy Calculations |
| Aminomethyl Group Orientation | Rotation of the C-C bond connecting the aminomethyl group to the aromatic ring. | Conformational Searching, DFT Energy Calculations |
Quantum Chemical Calculations for Reactivity Prediction
The following table illustrates the types of data that would be generated from quantum chemical calculations:
| Calculated Property | Significance |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Identifies regions prone to electrophilic and nucleophilic attack. |
| Mulliken Atomic Charges | Describes the electron distribution within the molecule. |
| Bond Dissociation Energies | Predicts the likelihood of specific chemical bond cleavage. |
This table outlines the potential outputs of quantum chemical calculations. No specific values for this compound can be provided as the relevant studies have not been published.
In Vitro Molecular Target Interaction Studies of 4 4 Aminomethyl Benzoyl Piperazin 2 One Analogues
Structure-Activity Relationship (SAR) Investigations at the Molecular Level
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For piperazine-based structures, SAR investigations have elucidated how specific structural modifications influence their affinity and selectivity for various biological targets.
The substitution pattern on both the piperazine (B1678402) ring and the associated aromatic systems plays a critical role in determining binding affinity. Studies on various receptors demonstrate that even minor chemical changes can lead to significant shifts in potency.
For instance, in a series of piperazinebenzylalcohol analogues evaluated as melanocortin-4 receptor (MC4R) antagonists, the nature of the substituents on the benzyl (B1604629) portion was paramount. nih.gov Several derivatives displayed binding affinities in the low nanomolar range (Kᵢ < 10 nM) and high selectivity over other melanocortin receptor subtypes. nih.gov
In another study focused on histamine (B1213489) H₃ receptor antagonists, the introduction of strong electron-withdrawing substituents at position 4 of a benzyl moiety attached to a piperazine-guanidine scaffold resulted in compounds with high in vitro potency (pA₂ values up to 8.49). nih.govnih.gov Moving the benzyl substituent from one nitrogen to another within the guanidine (B92328) moiety led to a decrease in potency. nih.gov
Similarly, for ligands targeting the sigma-1 (σ₁) receptor, halogen-substituted sulfonamide derivatives of piperazine showed high affinity. nih.gov The length of the carbon chain linking moieties was also found to be optimal at a specific length (n=1), as these compounds exhibited higher affinities than those with shorter or longer chains (n=0 or 2). nih.gov The 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine analogue was identified as a highly selective ligand with a Kᵢ value of 0.96 nM for the σ₁ receptor. nih.gov
For adenosine (B11128) A₂A receptor inverse agonists, a series of 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine derivatives containing a piperazine linker were synthesized. The substitution on the terminal nitrogen of the piperazine was critical for affinity, with a phenyl group yielding a compound with a Kᵢ of 8.62 nM. mdpi.com
| Compound Series | Target | Key Structural Modification | Resulting Affinity | Source |
|---|---|---|---|---|
| Piperazinebenzylalcohols | Melanocortin-4 Receptor (MC4R) | Specific substitutions on benzyl alcohol | Kᵢ < 10 nM | nih.gov |
| 1-Substituted-benzyl-guanidines | Histamine H₃ Receptor | Electron-withdrawing group at position 4 of benzyl ring | pA₂ = 8.49 | nih.govnih.gov |
| Arylalkylsulfonyl piperazines | Sigma-1 (σ₁) Receptor | Iodobenzylsulfonyl group | Kᵢ = 0.96 nM | nih.gov |
| Piperazinyl thiazolo[5,4-d]pyrimidines | Adenosine A₂A Receptor | Terminal phenylpiperazine moiety | Kᵢ = 8.62 nM | mdpi.com |
The piperazine ring itself is a key element in molecular recognition due to its conformational flexibility and the basicity of its nitrogen atoms, which can engage in crucial hydrogen bonding and ionic interactions with biological targets. nih.gov Its ability to modulate physicochemical properties like solubility and basicity makes it a valuable component in drug design. nih.gov
The importance of the heterocyclic scaffold is highlighted in studies that compare piperazine-containing compounds with their piperidine (B6355638) analogues. In the context of histamine H₃ receptor antagonists, replacing the piperazine scaffold with a piperidine ring led to a slight decrease in in vitro potency. nih.gov For example, a potent piperazine derivative (pA₂ = 8.49) saw its activity drop when converted to its piperidine analogue (pA₂ = 8.35). nih.gov This suggests that both nitrogen atoms in the piperazine ring may be important for optimal interaction with the receptor.
Conversely, for a series of sigma receptor ligands, the σ₁ affinities and subtype selectivities of piperidine derivatives were found to be generally comparable to their piperazine counterparts, indicating that for some targets, one nitrogen atom may be sufficient for strong binding. nih.gov The piperazine scaffold is a common feature in drugs targeting a wide range of receptors, including serotoninergic, dopaminergic, and adrenergic receptors, underscoring its versatility in facilitating molecular recognition across different protein families. mdpi.com
In Vitro Enzyme Inhibition and Activation Studies
Analogues of 4-[4-(aminomethyl)benzoyl]piperazin-2-one have been evaluated for their effects on various enzymes in isolated, cell-free systems. These studies are essential for characterizing their inhibitory or activating potential and understanding their mechanism of action.
The inhibitory potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the substance required to inhibit 50% of the enzyme's activity in vitro.
A series of novel thiazolylhydrazine-piperazine derivatives were synthesized and evaluated as inhibitors of monoamine oxidase (MAO) enzymes. mdpi.com The compounds showed selectivity for the MAO-A isoform, with the most effective derivative, compound 3e, exhibiting an IC₅₀ value of 0.057 µM. mdpi.com This potency was significantly greater than that of the reference inhibitors moclobemide (B1677376) (IC₅₀ = 6.061 µM) and clorgiline (B1669238) (IC₅₀ = 0.062 µM). mdpi.com
In another example, piperazinyl pyrrolidin-2-one derivatives were identified as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in neurological disorders. researchgate.net Structure-based design led to the identification of a lead compound with an IC₅₀ of 3.6 nM. researchgate.net Furthermore, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated cytotoxic effects in various cancer cell lines, with IC₅₀ values ranging from 0.31 to 120.52 µM. nih.gov
| Compound Class | Target Enzyme | Most Potent Analogue | IC₅₀ Value | Source |
|---|---|---|---|---|
| Thiazolylhydrazine-piperazines | Monoamine Oxidase A (MAO-A) | Compound 3e | 0.057 µM | mdpi.com |
| Piperazinyl pyrrolidin-2-ones | Monoacylglycerol Lipase (MAGL) | Compound 23 | 3.6 nM | researchgate.net |
| 1-Benzoyl-4-benzhydrylpiperazines | Antiproliferative Activity (Breast Cancer Cells) | Not specified | 0.31–120.52 µM | nih.gov |
| Piperazine/Piperidine Amides | Tyrosinase (monophenolase) | Compound 5b | pIC₅₀ = 4.99 | nih.gov |
Kinetic studies provide deeper insight into the mechanism of enzyme inhibition, distinguishing between different modes such as competitive, non-competitive, or uncompetitive inhibition, and determining if the inhibition is reversible or irreversible.
For the most potent MAO-A inhibitor from the thiazolylhydrazine-piperazine series (compound 3e), enzyme kinetic analysis revealed that it acts as a competitive and reversible inhibitor. mdpi.com This indicates that the compound competes with the natural substrate for binding to the active site of the enzyme.
More complex kinetic behaviors have also been observed. Studies on the inhibition of cytochrome P450 3A4 by various heterocyclic drugs, including strong inhibitors like ketoconazole (B1673606) and ritonavir, have shown lag phases in the onset of inhibition. nih.gov This suggests a multi-step binding process where an initial, loose enzyme-inhibitor complex slowly converts to a final, tighter complex. nih.gov The kinetics could be modeled by a system involving at least two intermediate complexes, with the changes occurring over a multisecond time scale. nih.gov Such detailed kinetic analyses are crucial for understanding the precise molecular events that lead to enzyme inhibition.
Receptor Ligand Binding and Modulation in Cell-Free Assays
Cell-free assays, using preparations such as isolated cell membranes, are fundamental for directly studying the interaction between a ligand and its receptor without the complexities of a cellular environment. These assays are used to determine binding affinity (Kᵢ) and to characterize the functional activity of the compound (e.g., as an agonist, antagonist, or inverse agonist).
A series of piperazinebenzylalcohol derivatives were evaluated in competitive binding assays against the human melanocortin-4 receptor (MC4R). nih.gov The assays, which measure the displacement of a radiolabeled ligand, identified several compounds with Kᵢ values below 10 nM, establishing them as potent MC4R antagonists. nih.gov
In a separate investigation, a new set of piperazine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives were assessed for their affinity and functional activity at the human adenosine A₂A receptor. mdpi.com Binding assays using human A₂A receptor membranes yielded Kᵢ values for a number of potent and selective ligands. The most active compound, which featured a terminal phenylpiperazine group, demonstrated a high binding affinity (Kᵢ = 8.62 nM) and was characterized as a potent inverse agonist with an IC₅₀ of 7.42 nM in a functional assay measuring cAMP levels. mdpi.com
Similarly, various piperazine derivatives have been synthesized and tested for their binding to serotonin (B10506) (5-HT) receptors. A series of piperazin-1-yl substituted heterobiaryls were developed as ligands for the 5-HT₇ receptor, with binding affinities determined through radioligand displacement assays. dntb.gov.ua These studies help to build a comprehensive picture of how these compounds interact with and modulate the function of key physiological receptors.
Affinity and Selectivity Profiling
Affinity, a measure of the strength of the binding interaction between a ligand and its molecular target, and selectivity, the degree to which a ligand binds to a specific target over others, are critical parameters in drug discovery. For analogues of this compound, these properties are determined through radioligand binding assays. In these experiments, the ability of a test compound to displace a radiolabeled ligand with known affinity for a particular receptor is quantified. The resulting inhibition constant (Kᵢ) is a direct measure of the compound's affinity for that target.
Studies on various piperazine-containing compounds have demonstrated their potential to interact with a range of biological targets. For instance, a series of 1-substituted-{4-[4-(7-phenoxyalkyl)piperazin-1-yl]butyl}guanidine derivatives, which share the piperazine core, have been evaluated for their affinity at histamine receptors. nih.gov The data revealed that certain substitutions significantly influence affinity, with some analogues exhibiting high potency at the histamine H₃ receptor. nih.gov Specifically, derivatives with electron-withdrawing substituents on the N-benzyl-guanidine moiety showed high affinity for the human histamine H₃ receptor, with pKᵢ values indicating strong binding. nih.gov
Similarly, screening of piperazine-based compounds has identified ligands with high affinity for sigma receptors. nih.gov For example, compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone) displayed a Kᵢ value of 3.2 nM for the sigma-1 (S1R) receptor, comparable to the reference ligand haloperidol. nih.gov The selectivity of these compounds is also a key aspect of their profiling. Some piperazine analogues show significant selectivity for the S1R over the S2R subtype, a desirable characteristic for developing targeted therapies. nih.gov
The affinity and selectivity of these analogues are highly dependent on their structural features. The nature of the substituents on the piperazine ring and the benzoyl moiety can dramatically alter the binding profile. For example, the introduction of different aryl groups or the modification of the linker between the piperazine and other pharmacophoric elements can fine-tune both affinity and selectivity. nih.govnih.gov
Table 1: In Vitro Binding Affinities of Selected Piperazine Analogues at Various Receptors
| Compound ID | Target Receptor | Kᵢ (nM) | Reference |
| 1a | Histamine H₃ | - (pA₂ = 8.43) | nih.gov |
| 1b | Histamine H₃ | - (pA₂ = 8.49) | nih.gov |
| 1c | Histamine H₃ | - (pKᵢ = 6.80) | nih.gov |
| 1 | Sigma-1 (S1R) | 3.2 | nih.gov |
| Haloperidol (ref) | Sigma-1 (S1R) | 2.5 | nih.gov |
| 5 | Sigma-1 (hσ₁R) | 1.45 | nih.govcsic.es |
| 11 | Sigma-2 (rσ₂R) | - (2-fold more affine for rσ₂R than hσ₁R) | nih.gov |
Competitive Binding Experiments
Competitive binding experiments are a cornerstone of in vitro pharmacology, providing a direct comparison of the binding affinity of a novel compound against a known reference ligand. These assays are typically performed by incubating a preparation of the target receptor with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
For analogues of this compound, competitive binding assays have been instrumental in characterizing their interaction with specific receptors. For instance, in the study of histamine H₃ receptor antagonists, competitive radioligand binding assays were conducted using [³H]Nα-methylhistamine as the radioligand on HEK293 cells stably expressing the human recombinant histamine H₃ receptor. nih.gov These experiments allowed for the determination of the pKᵢ values of the test compounds, confirming their affinity for the hH₃R. nih.gov
Similarly, for sigma receptor ligands, competitive binding assays are performed using radioligands such as ³H-pentazocine for the S1R and [³H]DTG for the S2R. nih.gov The ability of piperazine-containing compounds to displace these radioligands provides a quantitative measure of their affinity. For example, the discovery of a potent S1R agonist involved competitive binding assays that demonstrated its ability to compete with ³H-pentazocine for binding to the receptor. nih.gov
These experiments are crucial not only for determining the affinity of a compound for its primary target but also for assessing its selectivity by testing it against a panel of other receptors. A compound that shows high affinity in a competitive binding assay for one receptor but low affinity for others is considered to be selective.
Molecular Docking and Ligand-Target Interaction Modeling
To gain a deeper understanding of the molecular basis for the observed in vitro activity, computational methods such as molecular docking and ligand-target interaction modeling are employed. These techniques provide insights into how a ligand might bind to its target protein at an atomic level, helping to rationalize structure-activity relationships (SAR) and guide the design of more potent and selective analogues.
Identification of Binding Sites and Key Intermolecular Interactions
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This process involves placing the ligand into the binding site of the protein and evaluating the binding energy of different poses. The results of these simulations can identify the specific amino acid residues within the binding pocket that interact with the ligand.
For piperazine-containing compounds, molecular docking studies have been conducted on various targets. In the case of sigma-1 receptor (S1R) ligands, docking studies have revealed that the basic nitrogen atom of the piperazine or piperidine ring often forms a crucial salt bridge interaction with the carboxylate group of an acidic amino acid residue, such as Glu172, in the binding site. nih.gov Furthermore, π-cation interactions between the protonated nitrogen and aromatic residues like Phe107 can also contribute to the stabilization of the ligand-receptor complex. nih.gov
Docking studies of piperazine derivatives targeting other receptors, such as the androgen receptor, have suggested that the compounds primarily bind to the ligand-binding pocket through van der Waals forces. nih.gov The specific interactions identified through docking can explain the observed affinities and selectivities of different analogues. For example, a clash between a part of the ligand and an amino acid residue can lead to a significant reduction in binding affinity. nih.gov
Table 2: Key Intermolecular Interactions Identified through Molecular Docking of Piperazine Analogues
| Target Protein | Interacting Amino Acid Residues | Type of Interaction | Reference |
| Sigma-1 Receptor | Glu172, Asp126 | Salt Bridge | nih.gov |
| Sigma-1 Receptor | Phe107 | π-cation | nih.gov |
| Sigma-1 Receptor | Tyr206, Ala98, Leu95, Thr181 | Hydrophobic | nih.gov |
| Sigma-1 Receptor | Leu105, Met93, Ala185 | π-alkyl | nih.gov |
| Androgen Receptor | - | Van der Waals | nih.gov |
Computational Prediction of Binding Modes and Affinities
For piperazine-based sigma receptor ligands, docking studies have shown that they often adopt a linear arrangement within the binding site. nih.gov The orientation of the molecule can be critical, with different substituents directing the ligand into specific sub-pockets of the binding site. The computational prediction of binding modes can also rationalize why certain structural modifications lead to a loss of affinity. For instance, the introduction of a bulky group that clashes with a residue at the binding site can be predicted by docking simulations. nih.gov
While the accurate prediction of absolute binding affinities remains a significant challenge, computational methods can provide valuable relative rankings of the affinities of a series of analogues. nih.gov These predictions, when used in conjunction with experimental data, can be a powerful tool in the iterative process of drug design and optimization. By understanding the predicted binding modes and affinities, medicinal chemists can make more informed decisions about which new analogues to synthesize and test, ultimately accelerating the discovery of new therapeutic agents.
Applications in Chemical Synthesis Research
4-[4-(Aminomethyl)benzoyl]piperazin-2-one as a Privileged Scaffold for Library Synthesis
In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets by presenting appendages in a specific three-dimensional arrangement. nih.gov The piperazine (B1678402) ring and its derivatives are widely recognized as privileged structures, appearing in a vast number of approved drugs and bioactive compounds. mdpi.comresearchgate.net This is attributed to their favorable physicochemical properties, including aqueous solubility and metabolic stability, and their ability to engage in key binding interactions such as hydrogen bonding. researchgate.netnih.gov
The this compound molecule embodies the characteristics of a privileged scaffold. It combines the recognized benzoylpiperidine/piperazine motif with a piperazin-2-one (B30754) ring system. nih.gov This structure possesses two primary points for chemical modification: the primary amine of the aminomethyl group and the secondary amine (N1) of the piperazinone ring. These reactive sites allow for the systematic introduction of a wide array of chemical functionalities, enabling the generation of large collections, or "libraries," of related compounds. The synthesis of such libraries is a cornerstone of modern drug discovery, allowing for the rapid screening of thousands of compounds to identify initial "hits" against a biological target.
The utility of this scaffold lies in its ability to be readily diversified through standard, high-throughput chemical reactions. The primary amine can undergo acylation, sulfonylation, reductive amination, and alkylation, while the N1-position of the piperazinone ring can be functionalized through similar reactions, providing a second vector for introducing diversity. This dual-handle approach allows for the creation of a matrix of compounds from a set of building blocks, efficiently exploring the chemical space around the core scaffold.
Table 1: Diversification Points of the this compound Scaffold
| Position | Functional Group | Example Reaction Types | Example Reagents | Resulting Functional Group |
| Aminomethyl Group | Primary Amine (-CH₂NH₂) | Acylation | Acid Chlorides, Carboxylic Acids | Amide |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | ||
| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine | ||
| Piperazinone Ring | Secondary Amine (N1-H) | N-Alkylation | Alkyl Halides | N-Substituted Piperazinone |
| N-Arylation | Aryl Halides (e.g., Buchwald-Hartwig coupling) | N-Aryl Piperazinone | ||
| N-Acylation | Acid Chlorides, Anhydrides | N-Acyl Piperazinone |
Use in Combinatorial Chemistry and Diversity-Oriented Synthesis
The structure of this compound is well-suited for both combinatorial chemistry and Diversity-Oriented Synthesis (DOS), two major strategies for creating collections of small molecules for biological screening. nih.gov
Combinatorial Chemistry: This approach focuses on rapidly creating large numbers of compounds by combining a set of building blocks around a common scaffold. nih.gov As detailed in the previous section, the two distinct amine functionalities on this compound serve as ideal handles for combinatorial decoration. For instance, reacting the scaffold with a set of 50 different acid chlorides at the primary amine, followed by reacting each of those products with a set of 50 different alkyl halides at the piperazinone nitrogen, would theoretically generate a library of 2,500 distinct compounds. This method efficiently explores structure-activity relationships (SAR) by systematically varying the substituents on a fixed core.
Diversity-Oriented Synthesis (DOS): In contrast to the fixed-scaffold approach of combinatorial chemistry, DOS aims to generate a library of molecules with high skeletal diversity, meaning the core structures of the molecules themselves are varied. scispace.com The goal is to populate chemical space with a broad range of molecular shapes and frameworks, which is useful for probing novel biological pathways. scispace.com
This compound can serve as a pluripotent building block for DOS. Its functional groups can be used not just for appendage diversity but also to drive reactions that transform the core skeleton. For example:
Ring-Opening/Rearrangement: The lactam (amide within a ring) of the piperazin-2-one could be cleaved under hydrolytic or reductive conditions to yield linear amino acid derivatives, which can then be cyclized in different ways to form new heterocyclic systems.
Intramolecular Cyclizations: By introducing a suitable reactive group onto one of the amine nitrogens, an intramolecular reaction could be triggered to form fused or bridged bicyclic structures. For example, acylation with a halo-acyl chloride could be followed by an intramolecular N-alkylation to create a bicyclic piperazinone derivative.
Table 2: Strategies for Library Synthesis Using this compound
| Synthesis Strategy | Description | Key Transformation Example | Resulting Structural Motif |
| Combinatorial Chemistry | Decoration of a fixed scaffold with various substituents. | Parallel acylation of the primary amine with a library of carboxylic acids. | A library of amides with a common benzoylpiperazinone core. |
| Diversity-Oriented Synthesis (DOS) | Creation of diverse molecular skeletons from a common starting material. | Reduction of the lactam and benzoyl ketone, followed by intramolecular cyclization. | Potential for generating novel polycyclic or macrocyclic structures. |
Building Block for Complex Heterocyclic Architectures
Beyond its use in generating libraries of relatively simple analogs, this compound is a valuable starting material for the rational design and synthesis of more complex heterocyclic architectures. Heterocyclic compounds are central to medicinal chemistry, and the development of novel, multi-ring systems is a constant objective.
The unique combination of functional groups within the molecule—a primary amine, a secondary amine, a lactam, and a ketone—provides multiple opportunities for annulation (ring-forming) reactions. Synthetic chemists can employ these handles in sequential or one-pot reactions to build additional rings onto the initial scaffold.
Potential synthetic pathways to complex heterocycles include:
Fused Bicyclic Piperazinones: The N1-H and the adjacent methylene (B1212753) group of the piperazinone ring can participate in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to construct a new fused ring, leading to structures like pyrimido[1,2-a]piperazinones.
Bridged Systems: By functionalizing both the primary amine and the N1-piperazinone nitrogen with reactive tethers, a subsequent macrocyclization or bridging reaction could yield complex, conformationally constrained polycyclic systems.
Pictet-Spengler and Related Reactions: The primary aminomethyl group, once converted to a secondary amine, could potentially participate in an intramolecular cyclization onto the benzoyl aromatic ring (if suitably activated) or react with an aldehyde in an intermolecular fashion to construct new isoquinoline (B145761) or related heterocyclic cores.
The synthesis of such complex molecules is critical for accessing novel areas of chemical space and developing ligands with high specificity and potency for challenging biological targets. The title compound serves as a pre-validated starting point, incorporating the privileged benzoylpiperazine motif into a more elaborate and rigid final structure.
Table 3: Potential Complex Heterocyclic Architectures from the this compound Building Block
| Target Heterocyclic Class | Potential Synthetic Strategy | Description |
| Fused Pyrimido[1,2-a]piperazinones | Condensation of the piperazinone lactam with β-dicarbonyl compounds. | A multi-step sequence involving reaction at the N1-H and C3-H positions of the piperazinone ring to build a fused six-membered heterocycle. |
| Benzodiazepine-fused Systems | Intramolecular cyclization involving the aminomethyl group and the benzoyl ketone. | After appropriate modification, an intramolecular condensation could form a seven-membered diazepine (B8756704) ring fused to the existing structure. |
| Bridged Polycyclic Amines | Di-functionalization followed by intramolecular annulation. | Attaching reactive linkers to both amine centers could allow for the formation of a bridge across the scaffold, leading to rigid, cage-like molecules. |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies with Enhanced Efficiency
The advancement of synthetic organic chemistry provides a continuous stream of new tools to construct molecules like 4-[4-(aminomethyl)benzoyl]piperazin-2-one with greater efficiency, selectivity, and sustainability. Future research should focus on moving beyond classical multi-step procedures to more innovative and streamlined synthetic routes.
A key area for improvement lies in the construction of the core piperazin-2-one (B30754) ring. While traditional methods often rely on the cyclization of 1,2-diamines, newer cascade reactions or catalytic asymmetric approaches could provide more direct access to chiral piperazin-2-one building blocks. thieme.deresearchgate.netacs.org For instance, developing a one-pot synthesis that combines the formation of the piperazinone ring and its subsequent acylation would significantly enhance efficiency.
The amide bond formation between the piperazin-2-one nitrogen and the 4-(aminomethyl)benzoic acid moiety is another critical step. Modern catalytic amidation methods, which avoid the use of stoichiometric coupling reagents, offer a greener and more atom-economical alternative to traditional approaches that use reagents like DCC or DIC. numberanalytics.comnih.govhepatochem.comrsc.org Similarly, the synthesis of the 4-(aminomethyl)benzoic acid fragment itself can be optimized. Patented methods often involve the reduction of a corresponding oxime or other precursors, and exploring direct C-H amination or other novel functionalization techniques could shorten the synthetic sequence. chemicalbook.comgoogle.com
A comparative overview of potential synthetic strategies is presented below:
| Synthetic Strategy | Key Reactions | Potential Advantages | Potential Challenges |
| Linear Synthesis | Stepwise formation of piperazin-2-one, protection of aminomethylbenzoic acid, amide coupling, deprotection. | Well-established chemistry, predictable outcomes. | Long step count, low overall yield, purification challenges. |
| Convergent Synthesis | Independent synthesis of a protected piperazin-2-one and an activated 4-(aminomethyl)benzoic acid derivative, followed by a final coupling step. | Higher overall yield, easier purification of intermediates. | Requires careful planning of protecting group strategy. |
| One-Pot/Cascade | Metal-promoted cascade reaction combining an amine, an iodoarene, and a suitable precursor to form the acylated piperazin-2-one directly. thieme.de | High step-economy, reduced waste and purification steps. | Requires significant optimization of reaction conditions. |
| Biocatalytic Approach | Use of enzymes like lipases for selective acylation or amide bond formation. numberanalytics.com | High selectivity, mild and environmentally friendly conditions. | Enzyme stability and substrate scope may be limited. |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools to guide the exploration of this compound, saving significant time and resources. nih.gov Future research should leverage these methods to build predictive models for its biological activity and pharmacokinetic properties.
Molecular docking studies can be employed to predict the binding modes and affinities of the compound against a wide range of biological targets. Given that the piperazine (B1678402) scaffold is known to interact with targets like G-protein coupled receptors (GPCRs), ion channels, and various enzymes, these target families would be logical starting points for virtual screening campaigns. nih.govnih.govnih.gov Beyond simple docking, molecular dynamics (MD) simulations can provide deeper insights into the stability of the predicted ligand-receptor complexes and identify key intermolecular interactions over time.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed as more analogues of the parent compound are synthesized and tested. These models can correlate structural modifications with changes in biological activity, guiding the design of more potent and selective derivatives.
A crucial application of computational modeling is the early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. simulations-plus.comeurekaselect.comnih.gov Software can predict parameters such as solubility, membrane permeability (including blood-brain barrier penetration), metabolic stability, and potential for off-target toxicities. frontiersin.orgresearchgate.netresearchgate.net This in silico profiling helps to identify potential liabilities early in the discovery process and prioritize compounds with more drug-like characteristics for synthesis and experimental testing.
| Computational Method | Predicted Property / Application | Rationale / Benefit |
| Molecular Docking | Binding pose and affinity score against known protein targets (e.g., GPCRs, kinases, proteases). researchgate.net | Rapidly identifies potential biological targets and prioritizes compounds for in vitro screening. |
| Molecular Dynamics (MD) | Stability of ligand-protein complex, conformational changes, key interaction mapping. | Provides a more dynamic and realistic view of the binding event compared to static docking. |
| QSAR Modeling | Correlation of chemical structure with biological activity. | Guides the design of new analogues with improved potency and selectivity. |
| ADMET Prediction | Solubility, permeability, metabolic stability, potential toxicity. simulations-plus.comeurekaselect.com | Early identification of pharmacokinetic and safety issues to reduce late-stage attrition. |
| Network Pharmacology | Prediction of multiple drug-target-disease interactions. researchgate.net | Helps to understand the compound's polypharmacology and potential for drug repositioning. |
Exploration of New In Vitro Biological Target Space
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry, as it is a core structural feature in drugs targeting a wide array of biological macromolecules. tandfonline.comnih.govresearchgate.net A key future direction for this compound is the systematic exploration of its potential biological targets through broad in vitro screening.
Based on the activities of structurally related piperazine and benzoyl-containing compounds, several target classes are of high interest. These include central nervous system (CNS) receptors such as serotonin (B10506) and dopamine (B1211576) receptors, as well as sigma receptors. nih.govresearchgate.net Additionally, various enzyme families, including kinases, proteases, and phosphodiesterases, are known to be modulated by piperazine-containing inhibitors. The benzoylpiperazine substructure, in particular, has been identified as a novel class of glycine (B1666218) transporter 1 (GlyT1) inhibitors. researchgate.net
A comprehensive screening strategy would involve testing the compound against panels of receptors, enzymes, and ion channels to identify initial "hits." This unbiased approach could uncover unexpected biological activities and open new therapeutic avenues for this chemical series.
| Potential Target Class | Rationale based on Structural Motifs | Example Targets |
| G-Protein Coupled Receptors (GPCRs) | The piperazine moiety is a common feature in many GPCR ligands. researchgate.net | Serotonin (5-HT) receptors, Dopamine receptors, Adrenergic receptors. |
| Enzymes | Benzoylpiperazine and related structures are known to inhibit various enzymes. researchgate.net | Kinases, Proteases, Phosphodiesterases, Glycine Transporter 1 (GlyT1). |
| Ion Channels | Piperazine derivatives can modulate ion channel function. | Calcium channels, Sodium channels, Potassium channels. |
| Nuclear Receptors | Aromatic and heterocyclic scaffolds can interact with ligand-binding domains. | Estrogen Receptor, Androgen Receptor. |
Integration with High-Throughput Screening for Academic Discovery
High-throughput screening (HTS) has become an indispensable tool in both industrial and academic drug discovery for rapidly evaluating large numbers of compounds against specific biological assays. nih.govnih.govscdiscoveries.com Integrating this compound and a library of its future analogues into academic HTS campaigns represents a powerful strategy for uncovering novel biological functions. medcraveonline.com
Academic screening centers often have diverse assay portfolios, ranging from biochemical assays with purified proteins to complex cell-based phenotypic screens. nih.gov Submitting the compound to such facilities can provide a wealth of data on its activity across various disease models, such as cancer cell proliferation, neuroinflammation, or microbial growth. Phenotypic screening, in particular, is advantageous as it does not require a pre-defined molecular target and can identify compounds that work through novel mechanisms of action.
A typical HTS workflow would involve an initial primary screen at a single concentration to identify "hits." These hits are then confirmed through dose-response experiments to determine their potency. Subsequent secondary assays are used to verify the mechanism of action and rule out false positives. This systematic approach allows for the efficient identification of promising lead compounds for further optimization. medcraveonline.com The availability of HTS technology in academic settings lowers the barrier for investigating the therapeutic potential of novel chemical entities like this compound. thermofisher.com
| HTS Workflow Stage | Objective | Methodology | Outcome |
| Library Preparation | Create a focused library of analogues around the core scaffold. | Parallel synthesis, diversification of key functional groups. | A set of structurally related compounds for SAR studies. |
| Primary Screen | Identify initial "hits" against a specific biological target or phenotype. | Single-concentration screening of the library in a miniaturized assay format (e.g., 384-well plates). | A list of active compounds (hits). |
| Hit Confirmation | Confirm the activity of primary hits and determine their potency. | Re-testing hits in concentration-response format to calculate IC50/EC50 values. | Confirmed hits with established potency. |
| Secondary/Counter Screens | Validate the mechanism of action and eliminate non-specific compounds or artifacts. | Orthogonal assays, target engagement studies, cytotoxicity assays. | Validated lead compounds with a specific mode of action. |
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | EDC, DCM, RT, 12h | 65% | |
| 2 | Silica gel, CHCl/MeOH | 90% purity |
Basic: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Compare H NMR peaks for the benzoyl group (δ 7.8–8.2 ppm) and piperazine protons (δ 3.0–3.5 ppm) to reference spectra .
- X-ray Crystallography : Resolve crystal structures to confirm bond angles and stereochemistry (e.g., similar fluorobenzoyl-piperazinium structures in ).
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 261.12) .
Basic: What safety protocols are critical when handling piperazine derivatives like this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM) .
- First Aid : For skin exposure, wash with copious water for 15 minutes; for inhalation, move to fresh air and seek medical attention if symptoms persist .
Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
Methodological Answer:
- Analog Synthesis : Modify the aminomethylbenzoyl or piperazine moieties (e.g., introduce methyl or halogen substituents) and test activity against target receptors (e.g., histamine H1/H4) .
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinity to receptors like G-protein-coupled receptors (GPCRs) .
- Bioassays : Evaluate analogs in vitro for IC values and compare to parent compound .
Q. Table 2: Example SAR Modifications
| Modification | Bioactivity Change | Reference |
|---|---|---|
| Methylation at piperazine N | ↑ H1 receptor affinity | |
| Chlorination at benzoyl C4 | ↓ Solubility, ↑ cytotoxicity |
Advanced: How can researchers resolve contradictions in reported physicochemical data (e.g., melting points)?
Methodological Answer:
- Reproducibility Checks : Replicate synthesis under controlled conditions (e.g., anhydrous vs. humid environments) to assess hygroscopicity effects .
- Analytical Cross-Validation : Compare DSC (differential scanning calorimetry) and NMR data across labs to identify impurities or polymorphic forms .
- Literature Review : Cross-reference data from peer-reviewed journals over commercial catalogs, which may lack rigorous validation .
Advanced: What strategies improve yield in multi-step syntheses of piperazine-based compounds?
Methodological Answer:
- Optimize Coupling Conditions : Replace EDC with DMTMM for higher efficiency in amide bond formation .
- Protecting Groups : Use Boc (tert-butoxycarbonyl) to shield reactive amines during intermediate steps, then deprotect with TFA .
- Catalysis : Employ Pd-mediated cross-coupling for aryl-piperazine linkages, enhancing regioselectivity .
Advanced: How can computational tools predict the environmental impact or toxicity of this compound?
Methodological Answer:
- QSAR Models : Use tools like EPI Suite to estimate biodegradability and aquatic toxicity based on logP and molecular weight .
- In Silico Toxicity Screening : Predict mutagenicity (e.g., Ames test) via platforms like Derek Nexus .
- Metabolic Pathway Analysis : Simulate hepatic metabolism using Schrödinger’s Metabolizer to identify toxic metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
